molecular formula C11H7ClN2O B8165730 4-(2-chloropyrimidin-5-yl)benzaldehyde

4-(2-chloropyrimidin-5-yl)benzaldehyde

Cat. No.: B8165730
M. Wt: 218.64 g/mol
InChI Key: KTYJPPDHCSWFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloropyrimidin-5-yl)benzaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications. This compound features a benzaldehyde group attached to a chloropyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloropyrimidin-5-yl)benzaldehyde typically involves the reaction of 2

Biological Activity

4-(2-Chloropyrimidin-5-yl)benzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a benzaldehyde moiety substituted with a chloropyrimidine ring. The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with benzaldehyde derivatives under various conditions, including microwave-assisted methods to enhance yield and purity .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity, particularly through its impact on cyclooxygenase (COX) enzymes. In vitro studies demonstrated that derivatives of this compound can inhibit COX-1 and COX-2, with some showing comparable potency to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance its inhibitory effects on COX enzymes.

3. Acetylcholinesterase Inhibition
There is emerging evidence that compounds related to this compound may possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The chloropyrimidine moiety facilitates binding to active sites of enzymes like COX and AChE, leading to inhibition.
  • Receptor Interaction : Potential interactions with G-protein-coupled receptors (GPCRs) have been suggested, which could mediate various physiological responses .

Case Study 1: Antimicrobial Activity

A series of derivatives were synthesized and tested against multiple bacterial strains. The results indicated a dose-dependent inhibition, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
A8E. coli
B16S. aureus
C4P. aeruginosa

Case Study 2: Anti-inflammatory Activity

In vivo studies utilizing carrageenan-induced paw edema models showed that certain derivatives significantly reduced inflammation compared to controls.

CompoundED50 (mg/kg)Control (Indomethacin)
D109
E89

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis
4-(2-chloropyrimidin-5-yl)benzaldehyde serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting cancer and microbial diseases. For instance, derivatives of this compound have shown promising anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth (IC50: MCF-7 = 12.5 µM, A549 = 15.0 µM) .

Mechanism of Action
The compound may exert its effects through mechanisms such as:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular processes like proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing critical signaling pathways for cell survival and growth.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens by disrupting essential metabolic functions. The compound has shown potential in inhibiting bacterial growth, making it a candidate for further exploration in the development of antimicrobial agents .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for applications in creating advanced materials that can be used in electronics or photonics.

Biological Studies

This compound is also investigated for its biological activities beyond medicinal applications. It is being studied for potential effects on enzyme inhibition and receptor modulation, contributing to our understanding of biochemical pathways.

Case Studies and Experimental Data

Several studies highlight the biological effects and applications of this compound:

Study FocusFindings
Cytotoxicity Assays Demonstrated cytotoxic effects on human cancer cell lines (MCF-7, A549) with significant inhibition rates .
Antimicrobial Testing Exhibited antimicrobial activity against various pathogens .
Mechanistic Studies Investigated enzyme inhibition mechanisms leading to apoptosis in cancer cells .

Example Study: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cells and disrupts the cell cycle, preventing proliferation. This highlights its potential as a therapeutic agent in oncology .

Example Study: Antimicrobial Efficacy

Research has indicated that the compound effectively inhibits bacterial growth by targeting metabolic pathways essential for bacterial survival .

Properties

IUPAC Name

4-(2-chloropyrimidin-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-8(7-15)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYJPPDHCSWFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared by palladium-catalyzed arylation of 2,5-dichloropyrimidine and 4-formylphenyl boronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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